2-(propan-2-yloxy)ethane-1-thiol
Description
2-(Propan-2-yloxy)ethane-1-thiol is an organosulfur compound characterized by an ether-linked isopropyl group and a terminal thiol (-SH) group. Its molecular formula is C₅H₁₀OS, with a molecular weight of 120.21 g/mol (calculated). Structurally, it consists of a propan-2-yloxy (isopropyl ether) moiety attached to an ethane-thiol backbone: (CH₃)₂CHO-CH₂CH₂SH.
This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of thioether derivatives and functionalized polymers. Its reactivity stems from the nucleophilic thiol group, which participates in Michael additions, radical reactions, and metal coordination .
Properties
CAS No. |
10160-70-0 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(propan-2-yloxy)ethane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a sulfur nucleophile. For example, the reaction of 2-bromoethanol with sodium hydrosulfide can yield this compound. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with an alkyl halide to form an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol. This method is advantageous as it minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. For example, oxidation with hydrogen peroxide can convert the thiol to a sulfonic acid.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and molecular bromine.
Reducing Agents: Zinc, hydrochloric acid, and sodium borohydride.
Solvents: Ethanol, water, and other polar solvents.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Sulfonic Acids: Formed from further oxidation of sulfinic acids.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(propan-2-yloxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(propan-2-yloxy)ethane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfides and the substitution of leaving groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Ether vs. Thioether Linkages : The isopropyl ether group in this compound confers moderate hydrophobicity, whereas analogs like 1-[(2-hydroxyethyl)thio]propan-2-ol exhibit increased hydrophilicity due to hydroxyl groups .
- Unsaturation : 2-(But-3-en-1-yloxy)ethane-1-thiol’s butenyl group introduces a reactive C=C bond, enabling Diels-Alder or thiol-ene reactions, unlike the saturated isopropyl variant .
- Functional Groups : The nitrile and propargyl groups in (prop-2-yn-1-ylsulfanyl)carbonitrile make it highly reactive but pose safety concerns, contrasting with the relatively stable thiol-ether backbone of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
